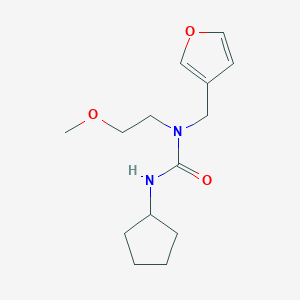
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound with a complex structure, often used in various scientific research applications
Métodos De Preparación
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime typically involves several steps. The starting material, 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde, is reacted with 4-methylbenzylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Hydrolysis: Under acidic or basic conditions, the oxime group can be hydrolyzed to form the corresponding aldehyde and amine
Aplicaciones Científicas De Investigación
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime can be compared with similar compounds such as:
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde: This compound is a precursor in the synthesis of the oxime derivative and shares similar chemical properties.
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde hydrazone: Another derivative with different functional groups, used in various chemical reactions.
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde 2-pyridinylhydrazone:
These compounds highlight the versatility and unique properties of this compound, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-14-6-8-15(9-7-14)13-22-21-12-17-11-10-16-4-2-3-5-18(16)19(17)20/h2-9,12H,10-11,13H2,1H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFIFOUEWUALCW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2427146.png)



![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2427165.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2427168.png)
